
tranilast
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid typically involves the coupling of various hydroxycinnamoyl-CoAs to anthranilic acid. One method involves the use of yeast (Saccharomyces cerevisiae) engineered to co-express a 4-coumarate/CoA ligase from Arabidopsis thaliana and a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase from Dianthus caryophyllus . This approach allows for the biological production of several tranilast analogs within a few hours after the exogenous supply of various combinations of cinnamic acids and anthranilate derivatives .
Industrial Production Methods: Industrial production of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid often involves chemical synthesis due to the challenges associated with biological production, such as the absence of known biosynthetic pathways and the toxicity of intermediate or final products . The compound is typically synthesized in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3’,4’-dimethoxycinnamoyl)anthranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to produce analogs with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .
Major Products: The major products formed from the reactions of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid include various analogs with modified chemical structures. These analogs often exhibit different therapeutic properties, making them valuable for scientific research and medical applications .
Scientific Research Applications
Therapeutic Applications
Tranilast's applications span various medical conditions, including:
2.1. Allergic Conditions
- Asthma : Used to manage bronchial asthma by reducing airway inflammation .
- Dermatitis : Effective in treating atopic dermatitis and allergic conjunctivitis due to its anti-inflammatory properties .
2.2. Fibrotic Disorders
- Keloids and Hypertrophic Scars : this compound is clinically used to treat these conditions by inhibiting excessive collagen deposition .
- Pulmonary Fibrosis : Research indicates potential benefits in managing pulmonary fibrosis through its antiproliferative effects .
2.3. Cancer Treatment
This compound shows promise as an adjunct therapy in oncology:
- Breast Cancer : It inhibits the growth of breast cancer cells and enhances the efficacy of chemotherapy agents like cisplatin .
- Osteosarcoma : Studies indicate that this compound has a cytostatic effect on osteosarcoma cells and can enhance anticancer drug effectiveness .
- Chemotherapy Resistance : It has been shown to inhibit cancer stem cells, potentially overcoming resistance to conventional therapies .
2.4. Cardiovascular Applications
This compound has been explored for its role in preventing restenosis after angioplasty, demonstrating its antiproliferative effects on vascular smooth muscle cells .
Case Studies and Clinical Trials
Several studies have documented the efficacy of this compound in various conditions:
Mechanism of Action
The mechanism of action of N-(3’,4’-dimethoxycinnamoyl)anthranilic acid involves its interaction with various molecular targets and pathways. It has been shown to suppress antigen-specific proliferation of T cells by arresting the cells in the G1/S-phase . It also reduces the release of pro-inflammatory cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, while increasing the levels of anti-inflammatory cytokines, such as interleukin-4 and interleukin-10 . Additionally, it decreases the expression of inducible nitric oxide synthase and nitric oxide release, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N-(3’,4’-dimethoxycinnamoyl)anthranilic acid is unique among similar compounds due to its specific combination of anti-inflammatory, antiproliferative, and antigenotoxic properties. Similar compounds include other cinnamoyl anthranilates, such as N-(3’-methoxy-4’-hydroxycinnamoyl)-anthranilic acid, N-(3’,5’-dimethoxy-4’-hydroxycinnamoyl)-anthranilic acid, and N-(3’,4’-dihydroxycinnamoyl)-anthranilic acid . These compounds share some therapeutic properties with N-(3’,4’-dimethoxycinnamoyl)anthranilic acid but differ in their specific chemical structures and biological activities.
Biological Activity
Tranilast, originally developed as an anti-allergy medication, has garnered attention in recent years for its diverse biological activities, particularly in cancer treatment and fibrosis management. This article delves into the mechanisms of action, therapeutic potential, and clinical applications of this compound, supported by case studies and research findings.
This compound exerts its effects through several key biological pathways:
- Inhibition of TGF-β Signaling : this compound significantly interferes with the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis. This inhibition is particularly relevant in cancer and fibrotic diseases .
- Antiproliferative Effects : Studies have demonstrated that this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including prostate and breast cancer. For example, Sato et al. reported that this compound treatment led to a dose-dependent reduction in cell proliferation across multiple prostate cancer cell lines .
- Reduction of Chemokine Production : this compound has been shown to down-regulate chemokine production from mast cells, which may contribute to its anti-inflammatory properties .
Anticancer Activity
This compound's potential as an anticancer agent has been extensively studied:
- Prostate Cancer : In vitro studies indicated that this compound reduced proliferation and induced apoptosis in LNCaP and PLS-10 prostate cancer cell lines. In vivo studies using rat models showed significant tumor volume reduction when this compound was administered at doses of 200 mg/kg/day or 400 mg/kg/day .
- Breast Cancer : In a murine model implanted with 4T1 breast cancer cells, this compound (300 mg/kg/day) reduced primary tumor growth by up to 50% and metastasis to the lungs by over 90% .
- Glioma : this compound treatment inhibited migration and invasiveness of glioma cell lines LN-18 and T98G, demonstrating its potential as a therapeutic agent for malignant brain tumors .
Fibrosis Management
This compound's antifibrotic properties are particularly noteworthy:
- Cardiac Fibrosis : In a study involving Ren-2 rats with diabetes, this compound administration resulted in a 37% reduction in cardiac fibrosis associated with decreased TGF-β activity .
- Pulmonary Fibrosis : A case study reported successful treatment of pulmonary fibrosis post-COVID-19 with this compound (600 mg t.i.d.), leading to significant improvement in lung function and imaging results .
Case Studies
Several case studies highlight the clinical efficacy of this compound:
- Scleredema Diabeticorum : Three patients treated with this compound exhibited marked improvement in skin symptoms associated with this condition, showcasing its therapeutic potential beyond oncology .
- Vulval Syringoma : A case study involving a 26-year-old woman showed complete resolution of vulval syringoma after six months of this compound treatment (300 mg/day) .
- Desmoid Tumors : A 48-year-old male patient experienced significant tumor size reduction after being treated with oral this compound (300 mg/day) for over two years without recurrence .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023693 | |
Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53902-12-8 | |
Record name | Tranilast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53902-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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